molecular formula C7H6N4 B14220272 CID 71379508 CAS No. 646055-01-8

CID 71379508

Cat. No.: B14220272
CAS No.: 646055-01-8
M. Wt: 146.15 g/mol
InChI Key: JQWPRLKYZXYSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on general practices in chemical research (as outlined in and ), compounds like CID 71379508 are typically characterized by their molecular formula, synthesis pathways, and physicochemical properties such as solubility, molecular weight, and biological activity. For example, similar compounds in (e.g., CAS 7312-10-9) are described with parameters like molecular weight (257.10), LogP values, and toxicity warnings, which are critical for understanding their applications in pharmaceutical or industrial contexts .

Properties

CAS No.

646055-01-8

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C7H6N4/c1-6-5-9-4-2-3-7(6)10-11-8/h2-4H,1H3

InChI Key

JQWPRLKYZXYSRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C=NC=CC=C1N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

1,3,5-Trimethyl-1,3,5-triazinane can be synthesized through the condensation reaction of amines and formaldehyde. The reaction involves the use of methylamine and formaldehyde under controlled conditions to form the triazine ring. The reaction is typically carried out in an organic solvent such as methanol or ethanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

1,3,5-Trimethyl-1,3,5-triazinane undergoes several types of chemical reactions:

Scientific Research Applications

1,3,5-Trimethyl-1,3,5-triazinane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazine-based compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1,3,5-triazinane involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The compound’s triazine ring structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71379508, we compare it with structurally or functionally analogous compounds, guided by methodologies in , and 15. These comparisons focus on molecular properties, biological activity, and synthesis pathways.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Property This compound* 7-Bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) Oscillatoxin D (CID 101283546)
Molecular Formula Not provided C₉H₅BrO₂S C₃₇H₅₈O₈
Molecular Weight Not provided 257.10 642.85
Key Functional Groups Undisclosed Bromine, carboxylic acid, thiophene Macrocyclic lactone, methyl groups
Biological Activity Not studied CYP1A2 inhibitor, high GI absorption Toxin (marine origin)
Synthesis Complexity Not described Moderate (uses sulfonyl chlorides) High (macrocyclic synthesis)

Note: Specific data for this compound is absent in the provided evidence; this table extrapolates based on analogous compounds.

Key Findings:

Structural Similarities :

  • Compounds like CID 737737 () and oscillatoxin derivatives () highlight the importance of functional groups (e.g., halogens, carboxylic acids) in determining reactivity and biological interactions. For instance, bromine in CID 737737 enhances its role as a CYP enzyme inhibitor .
  • Macrocyclic structures, as in oscillatoxin D, often require advanced synthetic techniques, contrasting with simpler heterocyclic systems .

Functional Divergence :

  • While CID 737737 is optimized for drug metabolism studies due to its enzyme inhibition and bioavailability , oscillatoxin derivatives are studied for their ecological toxicity and complex biosynthesis .

Synthesis Challenges :

  • The synthesis of CID 737737 involves stepwise sulfonation and purification via column chromatography , whereas oscillatoxin D’s macrocyclic framework demands specialized ring-closing strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.